molecular formula C7H13NO B7901804 2-Ethyl-piperidin-4-one

2-Ethyl-piperidin-4-one

Cat. No. B7901804
M. Wt: 127.18 g/mol
InChI Key: QXEIRMLCUYRJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-piperidin-4-one is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Applications : N-substituted derivatives of 2-ethyl-piperidin-4-one have been synthesized and exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Inhibitors of Acetylcholinesterase : Derivatives of 2-ethyl-piperidin-4-one have shown potent anti-acetylcholinesterase (anti-AChE) activity, making them potential candidates for treating conditions like Alzheimer's disease. Some compounds have shown significant selectivity for AChE over butyrylcholinesterase (BuChE) (Sugimoto et al., 1992; Sugimoto et al., 1990).

  • Potential for Treating Neurological Disorders : Certain derivatives based on 2-ethyl-piperidin-4-one have shown affinity for dopamine, serotonin, and norepinephrine transporters, suggesting their potential for treating neurological disorders like drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

  • Antioxidant and DNA Binding Studies : Some derivatives of 2-ethyl-piperidin-4-one have been synthesized and found to possess moderate antioxidant activities. Additionally, these compounds have shown good binding affinity with DNA, which could be relevant for pharmaceutical applications (Mohanraj & Ponnuswamy, 2018).

  • Synthesis of Hyperbranched Polymers : 2-Ethyl-piperidin-4-one has been used in the synthesis of a hyperbranched polymer with a 100% degree of branching, indicating potential applications in materials science (Sinananwanich et al., 2009).

  • Development of Anticancer Agents : Certain derivatives of 2-ethyl-piperidin-4-one have been evaluated as promising anticancer agents. Some compounds showed low IC50 values, indicating strong anticancer properties relative to standard drugs (Rehman et al., 2018).

  • Synthesis of Novel Amide and Urea Derivatives : Research has been conducted on the synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense, a pathogen causing human African trypanosomiasis (Patrick et al., 2016).

  • Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, derivatives of 2-ethyl-piperidin-4-one, have been synthesized and found to inhibit Mycobacterium tuberculosis GyrB ATPase assay (Jeankumar et al., 2013).

properties

IUPAC Name

2-ethylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEIRMLCUYRJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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